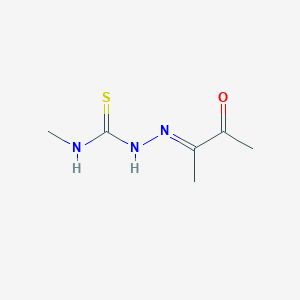

(E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide

Description

(E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a hydrazinecarbothioamide backbone with an N-methyl group and a 3-oxobutan-2-ylidene substituent.

Properties

IUPAC Name |

1-methyl-3-[(E)-3-oxobutan-2-ylideneamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-4(5(2)10)8-9-6(11)7-3/h1-3H3,(H2,7,9,11)/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXCDWOWHJBVLA-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)NC)/C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide typically involves the reaction of a hydrazine derivative with a suitable carbonyl compound. The reaction conditions may include:

Solvent: Common solvents used in such reactions include ethanol, methanol, or acetonitrile.

Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of hydrazinecarbothioamide compounds exhibit promising anticancer properties. For instance, compounds structurally related to (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide have been investigated for their ability to inhibit cancer cell proliferation. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

Another significant application is in the treatment of inflammatory diseases. Compounds similar to (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide have been identified as inhibitors of transcription factors like EGR-1, which play a critical role in inflammatory responses. In vitro studies demonstrated that these compounds can effectively reduce the expression of pro-inflammatory cytokines, suggesting their potential use in managing conditions such as atopic dermatitis and rheumatoid arthritis .

Inhibition of EGR-1

A notable study evaluated the biological activity of specific hydrazinecarbothioamide derivatives against EGR-1 DNA-binding activity. The compounds IT21, IT23, and IT25 were identified as effective inhibitors that disrupt the EGR-1-DNA complex formation, leading to a decrease in inflammatory gene expression in keratinocytes . This mechanism highlights the therapeutic potential of targeting transcription factors in inflammatory diseases.

Molecular Docking Studies

In silico molecular docking studies have been employed to understand the binding interactions between (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide derivatives and their biological targets. These studies provide insights into the structural requirements necessary for optimal binding affinity and biological activity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiosemicarbazones are a versatile class of compounds with diverse biological activities, modulated by substituents on the hydrazinecarbothioamide core. Below is a comparison of key analogues:

Electronic and Coordination Properties

- Ketone vs. Aromatic Substituents: The 3-oxobutan-2-ylidene group in the target compound introduces a ketone, enabling keto-enol tautomerism and moderate chelation with transition metals. In contrast, pyridyl or chromenyl substituents (e.g., HFp4mT) enhance π-π stacking and stronger metal coordination due to aromatic N-donor atoms .

- Hydrogen Bonding: Compounds with hydroxyl or methoxy groups (e.g., 4-hydroxy-3-methoxybenzylidene derivatives) exhibit higher hydrogen-bonding capacity, influencing crystallinity and solubility . The target compound’s ketone may form weaker hydrogen bonds compared to phenolic analogues.

Physicochemical Properties

- Solubility and Stability : Pyridyl and chromenyl derivatives (e.g., HFp4mT) exhibit lower aqueous solubility due to aromaticity but higher thermal stability. The target compound’s aliphatic ketone may improve solubility in polar solvents .

- Spectroscopic Signatures : IR spectra of thiosemicarbazones typically show C=S stretches near 1168 cm⁻¹ and N–H stretches near 3358 cm⁻¹. The target compound’s ketone may introduce additional C=O stretches ~1700 cm⁻¹ .

Biological Activity

(E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide can be represented as follows:

This compound is synthesized through the condensation reaction of N-methyl hydrazine with 3-oxobutan-2-ylidene and thiocarbonyl compounds. The synthesis pathway typically involves the following steps:

- Formation of Hydrazone : The initial reaction between N-methyl hydrazine and 3-oxobutan-2-one leads to the formation of a hydrazone intermediate.

- Thioamide Formation : The introduction of a thiocarbonyl group results in the formation of the thioamide structure, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiosemicarbazones, a class to which (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide belongs. Thiosemicarbazones have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide demonstrated significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells and PC-3 prostate cancer cells at low micromolar concentrations .

Table 1: Cytotoxic Activity of Thiosemicarbazones

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 10 | Apoptosis induction |

| Compound B | PC-3 | 5 | Inhibition of invasion |

| (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide | K562 | 8 | Cell cycle arrest |

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as tyrosinase, which is implicated in skin pigmentation disorders and certain cancers. Studies have shown that derivatives of hydrazinecarbothioamides can act as potent inhibitors of tyrosinase, suggesting that (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide may also possess similar inhibitory properties .

Case Studies

- Antitumor Activity in Vivo : A study evaluating the antitumor efficacy of thiosemicarbazone derivatives demonstrated that these compounds could significantly reduce tumor size in xenograft models without exhibiting high toxicity towards normal tissues .

- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide interacts with target proteins involved in cancer progression. These studies indicated that the compound fits well into the active sites of target enzymes, supporting its role as an effective inhibitor .

Q & A

Q. What synthetic methodologies are effective for preparing (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide, and how is purity optimized?

The compound is typically synthesized via condensation of N-methylhydrazinecarbothioamide with 3-oxobutanal derivatives under reflux in ethanol or 2-propanol/DMF. A key step involves using anhydrous potassium carbonate as a base to scavenge hydrogen bromide, enabling mild reaction conditions and high yields (~92%) . Purification is achieved through recrystallization from ethanol, monitored by thin-layer chromatography (TLC) for intermediate steps. Purity is validated via melting point analysis, FT-IR, and ¹H-NMR .

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic methods:

- FT-IR : Peaks at ~1125 cm⁻¹ (C=S), ~1718 cm⁻¹ (C=O), and ~3000–3200 cm⁻¹ (N–H) confirm functional groups .

- ¹H-NMR : Resonances for methyl groups (δ ~2.4–3.0 ppm), aromatic protons (δ ~6.9–7.7 ppm), and hydrazinic NH (δ ~11.3–11.5 ppm) are critical .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (e.g., a = 6.3702 Å, b = 20.647 Å) validate the E-configuration and planar geometry .

Q. What preliminary biological screening protocols are recommended for this compound?

Standard assays include:

- Antimicrobial activity : Disk diffusion or microdilution against Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Acetylcholinesterase or urease inhibition assays using spectrophotometric methods .

Advanced Research Questions

Q. How do structural discrepancies in crystallographic data impact the interpretation of molecular interactions?

Minor deviations in dihedral angles (e.g., 6.22° between chromenone and hydrazinecarbothioamide moieties) affect hydrogen-bonding networks. For example, N–H⋯O interactions form R₂²(14) loops, stabilizing inversion dimers. Such deviations necessitate rigorous refinement using software like SHELXL, with R1 values <0.05 for high-confidence models .

Q. What computational strategies resolve contradictions in experimental vs. theoretical reactivity profiles?

Density functional theory (DFT) at the B3LYP/6-31G level calculates quantum parameters (e.g., energy gap ΔE, electronegativity χ) to predict sites for nucleophilic/electrophilic attack. For instance, a low ΔE (~3.5 eV) correlates with higher corrosion inhibition efficiency (95.5% at 0.0005 M) by enhancing electron donation to metal surfaces .

Q. How are metal coordination complexes of this compound designed for therapeutic applications?

The compound acts as a tridentate ligand via S (thione), N (hydrazinic), and O (keto) atoms. Coordination with Cu(II) or Zn(II) in ethanol under reflux forms octahedral or see-saw geometries, enhancing bioactivity. For example, Zn complexes exhibit antiproliferative effects via DNA intercalation, validated by fluorescence quenching and docking studies .

Q. What mechanistic insights explain its dual role as a corrosion inhibitor and antimicrobial agent?

- Corrosion inhibition : Adsorption on mild steel follows the Langmuir isotherm, with ΔGads values (−37 kJ/mol) indicating mixed physisorption/chemisorption. Thiocarbonyl groups donate electrons to vacant d-orbitals of Fe, blocking acid attack .

- Antimicrobial action : Thiosemicarbazone moieties disrupt microbial cell membranes via hydrophobic interactions, while nitro or halogen substituents enhance penetration .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.